Isochlortetracycline
Overview
Description
Isochlortetracycline is a derivative of chlortetracycline, which belongs to the tetracycline class of antibiotics. It is an inactive metabolite formed through the degradation of chlortetracycline. This compound has a molecular formula of C22H23ClN2O8 and a molar mass of 478.88 g/mol .
Biochemical Analysis
Biochemical Properties
Isochlortetracycline, being a degradation product of chlortetracycline, does not actively participate in biochemical reactions . Its presence indicates the metabolic activity of chlortetracycline.
Cellular Effects
Chlortetracycline, from which this compound is derived, can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown .
Molecular Mechanism
As an inactive metabolite, this compound does not exert any known effects at the molecular level . Its parent compound, chlortetracycline, acts by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable product of chlortetracycline degradation .
Metabolic Pathways
This compound is a product of the metabolic degradation of chlortetracycline
Transport and Distribution
It is known that chlortetracycline, the parent compound, can be distributed throughout the body and can be detected in various tissues .
Preparation Methods
Isochlortetracycline is typically produced as a degradation product of chlortetracycline. The degradation process can occur under various conditions, including exposure to alkaline environments. In industrial settings, chlortetracycline is produced by the fermentation of Streptomyces aureofaciens, and this compound can be isolated as a byproduct during this process .
Chemical Reactions Analysis
Isochlortetracycline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isochlortetracycline has several scientific research applications, including:
Environmental Studies: It is used to study the degradation pathways of antibiotics in the environment, particularly in wastewater treatment processes.
Microbial Studies: This compound is used to investigate the effects of antibiotic degradation products on microbial communities.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying tetracycline antibiotics and their metabolites.
Mechanism of Action
As an inactive metabolite, isochlortetracycline does not exhibit the same antibiotic activity as its parent compound, chlortetracycline. The mechanism of action of chlortetracycline involves binding to the bacterial ribosome and inhibiting protein synthesis by preventing the addition of amino acids to the growing peptide chain . This compound, however, lacks this activity due to structural changes that occur during its formation .
Comparison with Similar Compounds
Isochlortetracycline is similar to other tetracycline derivatives, such as:
Chlortetracycline: The parent compound from which this compound is derived.
Oxytetracycline: Another tetracycline antibiotic with similar properties and uses.
Doxycycline: A more stable and widely used tetracycline antibiotic with a broader spectrum of activity.
This compound is unique in that it is an inactive degradation product, whereas the other compounds listed are active antibiotics with clinical applications.
Properties
IUPAC Name |
(4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCFZNSICAQKSV-AXVXPIMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873798 | |
Record name | Isochlortetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-53-4 | |
Record name | Isochlortetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isochlortetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCHLORTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO2NHD53YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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